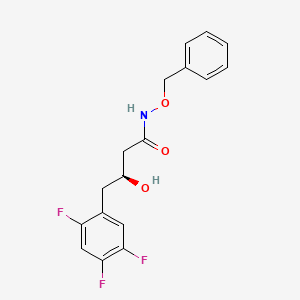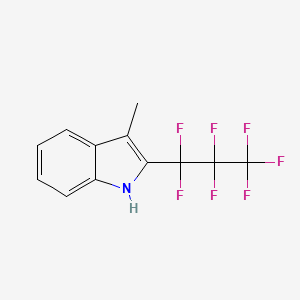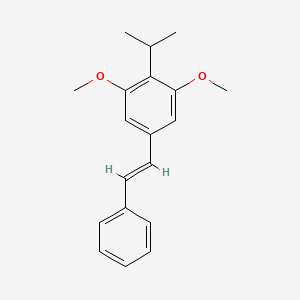
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is an organic compound characterized by the presence of an isopropyl group at the 2-position of the benzene ring, two methoxy groups at the 1- and 3-positions, and a styryl group at the 5-position. This compound is part of the stilbene family, known for its fluorescence and photoisomerization capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene typically involves a series of organic reactions, including alkylation and Wittig reactions to introduce the isopropyl and styryl groups, respectively . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group into an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical studies due to its fluorescence properties.
Biology: The compound can be used in fluorescence microscopy to label and track biological molecules.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-1,3-dimethoxy-5-styrylbenzene involves its interaction with molecular targets through its conjugated system. The styryl group allows for the absorption and emission of light, making it useful in fluorescence applications. The methoxy groups enhance the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Stilbene: Known for its fluorescence and photoisomerization capabilities.
2-Isopropyl-1,3-dimethoxy-5-phenylvinylbenzene: Similar structure but with different substituents.
Uniqueness
2-Isopropyl-1,3-dimethoxy-5-styrylbenzene is unique due to its specific combination of functional groups, which confer enhanced chemical reactivity and stability. Its fluorescence properties make it particularly valuable in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C19H22O2 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene |
InChI |
InChI=1S/C19H22O2/c1-14(2)19-17(20-3)12-16(13-18(19)21-4)11-10-15-8-6-5-7-9-15/h5-14H,1-4H3/b11-10+ |
Clave InChI |
FXVZTPXCRKMNJO-ZHACJKMWSA-N |
SMILES isomérico |
CC(C)C1=C(C=C(C=C1OC)/C=C/C2=CC=CC=C2)OC |
SMILES canónico |
CC(C)C1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)

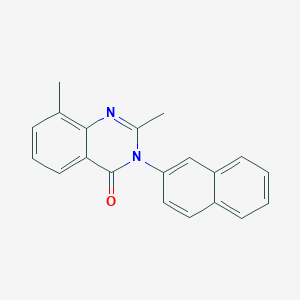

![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)
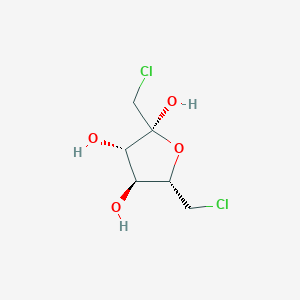
![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

